![molecular formula C13H6F3NO2S2 B2784293 3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-13-6](/img/structure/B2784293.png)

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

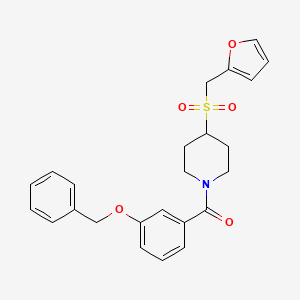

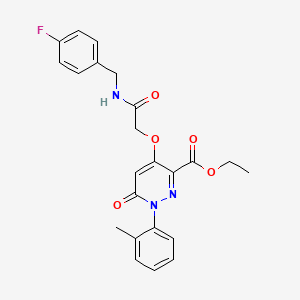

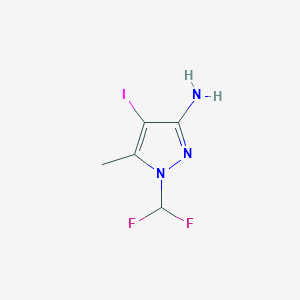

“3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered aromatic ring with one sulfur atom .

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been extensively studied. The recent data (2007–2018) on the synthesis of thieno[2,3-b]pyridines are summarized and systematized . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of related compounds .科学的研究の応用

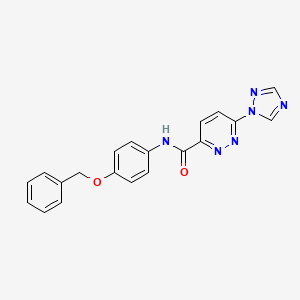

Anti-Cancer Activity

The compound’s amide-functionalized derivatives have shown promising anti-cancer properties. Researchers synthesized these derivatives by reacting 1,3-di-ketone with thiocyanoacetamide, followed by subsequent transformations . Notably, compounds 7d, 7e, and 7f exhibited significant anti-cancer activity against human cancer cell lines, including cervical cancer (HeLa), colon cancer (COLO 205), liver cancer (HepG2), and breast cancer (MCF7). Molecular docking studies further revealed interactions that contribute to their efficacy.

Triarylmethane Dyes

Novel triarylmethane dyes decorated with 2-thienyl and related rings have been explored for their optical properties. These dyes exhibit bathochromic shifts compared to known crystal violet dyes. Additionally, their hydrol precursors show potential as strong and super acid pH sensors .

Optoelectronic Materials

Incorporating a trifluoromethyl group at the 3-position of a thieno[3,4-b]thiophene-2-ethyl carboxylate unit significantly alters the optical and electrochemical properties of polymers. This modification has implications for designing optoelectronic materials .

Field-Effect Transistors (FETs)

Soluble thieno[3,2-b]thiophene (TT) oligomers with alternating TT and bithiophene or fluorene triad architectures have been synthesized. These oligomers hold promise for FET applications due to their favorable optical, thermal, and electronic properties .

将来の方向性

Thiophene and its derivatives have emerged as a remarkable entity in organic electronics owing to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, planar structure, and the presence of vacant d-orbital . Therefore, “3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” and related compounds may have potential applications in organic electronics and functional supramolecular chemistry .

作用機序

Target of Action

Thieno[2,3-b]pyridines, a closely related class of compounds, have been extensively studied and are known to interact with various biological targets .

Mode of Action

Thieno[2,3-b]pyridines are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

Thieno[2,3-b]pyridines are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thieno[2,3-b]pyridines are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thieno[2,3-b]pyridines .

特性

IUPAC Name |

3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO2S2/c14-13(15,16)6-4-8-10(17-5-6)9(7-2-1-3-20-7)11(21-8)12(18)19/h1-5H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATGNBAKWXHSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)

![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)